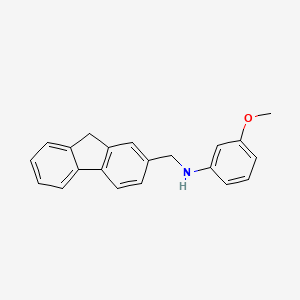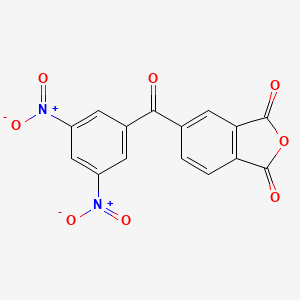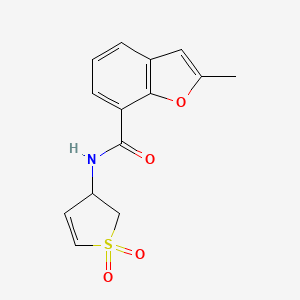![molecular formula C16H25ClN2O3 B6022343 2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6022343.png)
2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol, also known as CDMPE, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent and selective agonist for the dopamine D3 receptor, which is a G protein-coupled receptor that plays a key role in the regulation of reward, motivation, and addiction. In
Mecanismo De Acción
2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol acts as an agonist for the dopamine D3 receptor, which is a G protein-coupled receptor that is mainly expressed in the mesolimbic system of the brain. Activation of the dopamine D3 receptor by this compound leads to the release of dopamine, a neurotransmitter that is involved in the regulation of reward, motivation, and addiction. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the activity of the mesolimbic dopamine system in a complex manner.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to increase dopamine release in the mesolimbic system, which is thought to underlie its potential therapeutic effects in addiction and other psychiatric disorders. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models, which may be related to its ability to modulate the activity of the mesolimbic dopamine system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol is its high affinity and selectivity for the dopamine D3 receptor, which makes it a useful tool compound for studying the role of this receptor in various physiological and behavioral processes. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in some experimental settings. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret some of the experimental results.
Direcciones Futuras
There are several future directions for research on 2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol. One area of interest is the development of new medications for addiction and other psychiatric disorders that target the dopamine D3 receptor. This compound may serve as a useful starting point for the development of such medications. Another area of interest is the elucidation of the exact mechanism of action of this compound, which could provide insights into the role of the dopamine D3 receptor in various physiological and behavioral processes. Finally, further studies are needed to explore the potential therapeutic applications of this compound in various psychiatric disorders.
Métodos De Síntesis
The synthesis of 2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol involves several steps, starting with the reaction of 3-chloro-4,5-dimethoxybenzyl chloride with 1-methylpiperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethylene oxide to yield the final product, this compound. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol has been extensively studied in preclinical models for its potential therapeutic applications in the treatment of drug addiction, depression, and other psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is a promising target for the development of new medications for addiction and other psychiatric disorders. This compound has also been used as a tool compound to study the role of the dopamine D3 receptor in various physiological and behavioral processes.
Propiedades
IUPAC Name |
2-[4-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-methylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O3/c1-18-5-6-19(11-13(18)4-7-20)10-12-8-14(17)16(22-3)15(9-12)21-2/h8-9,13,20H,4-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKWRGLIWSCLJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)CC2=CC(=C(C(=C2)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}urea](/img/structure/B6022261.png)
![6,7-dimethoxy-2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6022278.png)

![1-(cyclohexylmethyl)-3-hydroxy-3-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6022297.png)
![2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6022304.png)



![N-(2,4-dimethoxybenzyl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6022348.png)


![1-butyryl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6022366.png)

![1-(2-pyridinylmethyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6022374.png)